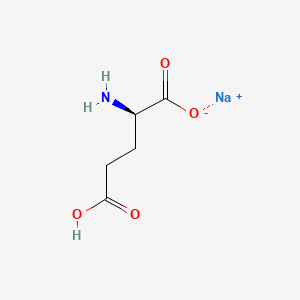
Natriummonoglutamat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Sodium D-glutamate can be synthesized through the fermentation of plant-based ingredients like sugar cane, sugar beets, cassava, or corn . The process involves the following steps:
Fermentation: Microorganisms such as Corynebacterium glutamicum are used to ferment glucose, producing glutamic acid.
Purification: The glutamic acid is then purified and neutralized with sodium hydroxide to form sodium D-glutamate.
Crystallization: The product is crystallized to obtain pure sodium D-glutamate.
Industrial Production Methods: The industrial production of sodium D-glutamate primarily relies on microbial fermentation due to its efficiency and cost-effectiveness . The fermentation broth is treated with centrifugation, UV irradiation, and high temperature to enhance the yield and purity of the final product .
化学反应分析
Types of Reactions: Sodium D-glutamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other amino acid derivatives.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts.
Major Products: The major products formed from these reactions include different glutamate derivatives and salts, which have applications in various fields .
科学研究应用
Sodium D-glutamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses.
Biology: Plays a role in cellular metabolism and neurotransmission.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and non-toxicity.
Industry: Utilized in the production of biodegradable polymers and as a food additive.
作用机制
Sodium D-glutamate exerts its effects by activating both ionotropic and metabotropic glutamate receptors . These receptors are involved in various cellular processes, including neurotransmission and metabolic pathways. The compound binds to these receptors, triggering a cascade of intracellular events that result in its characteristic effects .
相似化合物的比较
Monosodium L-glutamate: The L-isomer of sodium glutamate, commonly used in the food industry.
Disodium inosinate: Another flavor enhancer often used in combination with sodium D-glutamate.
Disodium guanylate: Similar to disodium inosinate, used to enhance umami flavor.
Uniqueness: Sodium D-glutamate is unique due to its specific interaction with glutamate receptors, which distinguishes it from other flavor enhancers. Its ability to enhance the umami taste makes it a valuable additive in the culinary world .
属性
分子式 |
C5H8NNaO4 |
|---|---|
分子量 |
169.11 g/mol |
IUPAC 名称 |
sodium;(2R)-2-amino-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m1./s1 |
InChI 键 |
LPUQAYUQRXPFSQ-AENDTGMFSA-M |
手性 SMILES |
C(CC(=O)O)[C@H](C(=O)[O-])N.[Na+] |
规范 SMILES |
C(CC(=O)O)C(C(=O)[O-])N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


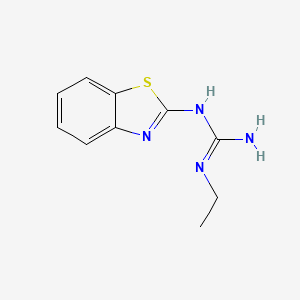
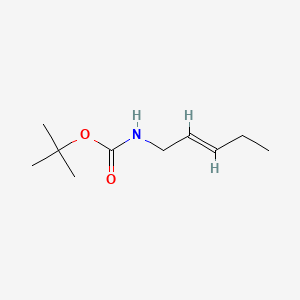
![N-(2-Aminoethyl)-N'-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-YL]ethyl]ethylenediamine](/img/structure/B13829909.png)

![1-[(2R)-Butan-2-yl]-4-fluorobenzene](/img/structure/B13829921.png)
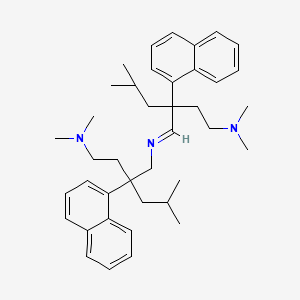
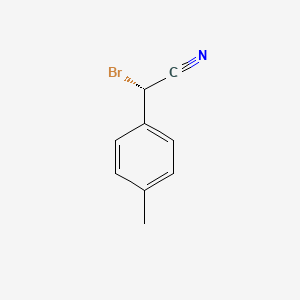
![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
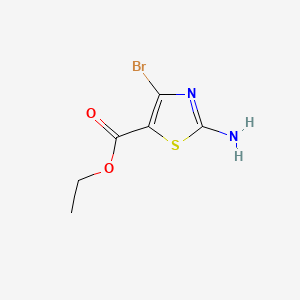
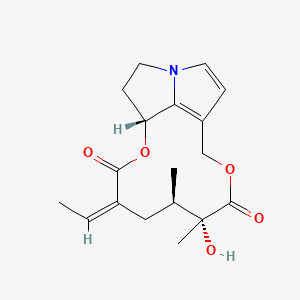
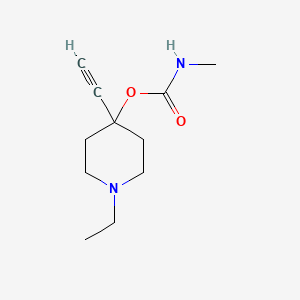

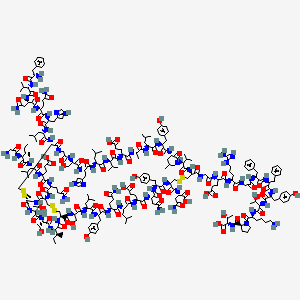
![tert-butyl N-[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B13829978.png)
